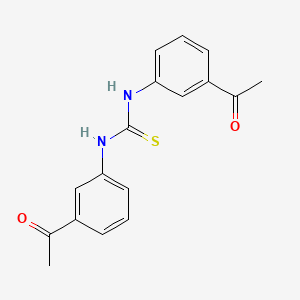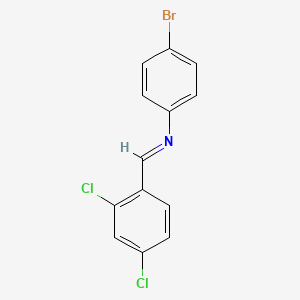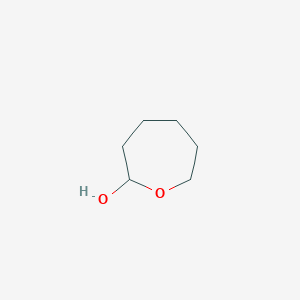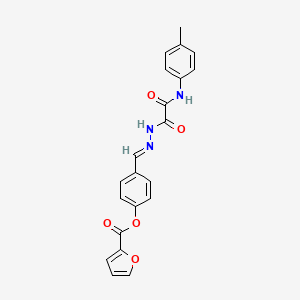
9-(m-Nitrobenzylidene)fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(m-Nitrobenzylidene)fluorene is an organic compound with the molecular formula C20H13NO2 It is a derivative of fluorene, characterized by the presence of a nitro group attached to the benzylidene moiety
Vorbereitungsmethoden
The synthesis of 9-(m-Nitrobenzylidene)fluorene typically involves the condensation of fluorene with m-nitrobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
9-(m-Nitrobenzylidene)fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrofluorenone derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Major products formed from these reactions include nitrofluorenone, amino derivatives, and substituted fluorene compounds.
Wissenschaftliche Forschungsanwendungen
9-(m-Nitrobenzylidene)fluorene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 9-(m-Nitrobenzylidene)fluorene involves its interaction with molecular targets through its nitro and benzylidene groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, potentially leading to therapeutic effects. The exact pathways and molecular targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
9-(m-Nitrobenzylidene)fluorene can be compared with other similar compounds such as:
9-(4-Nitrobenzylidene)fluorene: Similar structure but with the nitro group in the para position.
9-Benzylidenefluorene: Lacks the nitro group, leading to different chemical properties and reactivity.
9-(4-(Dimethylamino)benzylidene)fluorene: Contains a dimethylamino group instead of a nitro group, resulting in different electronic properties
Eigenschaften
CAS-Nummer |
4421-51-6 |
|---|---|
Molekularformel |
C20H13NO2 |
Molekulargewicht |
299.3 g/mol |
IUPAC-Name |
9-[(3-nitrophenyl)methylidene]fluorene |
InChI |
InChI=1S/C20H13NO2/c22-21(23)15-7-5-6-14(12-15)13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-13H |
InChI-Schlüssel |
FJBNLISWGMVYAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=CC(=CC=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-(5-(diethylamino)-2-{[4-(dimethylamino)phenyl]diazenyl}phenyl)urea](/img/structure/B11958034.png)
![7-Chloro-4'-hydroxy-2',4,6-trimethoxy-6'-methyl-3H-spiro[benzofuran-2,1'-cyclohex[2]EN]-3-one](/img/structure/B11958044.png)
![2-methyl-N-{2,2,2-trichloro-1-[({2-methyl-4-[(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}benzamide](/img/structure/B11958046.png)




